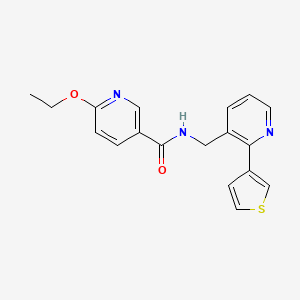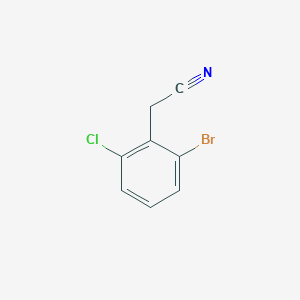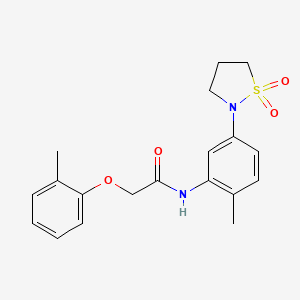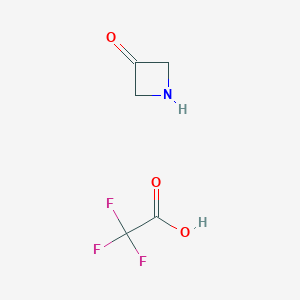
(E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, also known as CPP, is a chemical compound that has been studied for its potential applications in scientific research. CPP is a pyranone derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for further exploration in the field of pharmacology.
Mécanisme D'action
The mechanism of action of (E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been found to interact with various receptors and enzymes, including the NMDA receptor, the AMPA receptor, and the COX-2 enzyme. These interactions may contribute to the observed biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. This compound has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activity of the COX-2 enzyme, which is involved in the production of inflammatory mediators. This compound has also been found to have antioxidant properties, which may help to protect against oxidative stress. Additionally, this compound has been found to have neuroprotective properties, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is its high purity and stability, which makes it a reliable compound for use in lab experiments. This compound is also relatively easy to synthesize, which makes it a cost-effective option for large-scale production. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain types of experiments.
Orientations Futures
There are several potential future directions for the study of (E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one. One area of interest is the development of new drugs based on the structure of this compound. By modifying the structure of this compound, it may be possible to develop drugs with improved pharmacological properties. Another area of interest is the study of the mechanism of action of this compound. By understanding how this compound interacts with various receptors and enzymes, it may be possible to develop more targeted drugs with fewer side effects. Additionally, further research is needed to explore the potential applications of this compound in the treatment of various diseases, including neurodegenerative diseases and inflammatory disorders.
Méthodes De Synthèse
(E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can be synthesized through a multistep process that involves the coupling of a cinnamic acid derivative with a pyrrolidine ring. The resulting intermediate is then subjected to cyclization and further modifications to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
(E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been studied for its potential applications in various areas of scientific research. One of the primary areas of interest is its potential as a pharmacological agent. This compound has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. These properties make this compound a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
6-methyl-4-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-14-11-17(12-19(22)23-14)24-16-9-10-20(13-16)18(21)8-7-15-5-3-2-4-6-15/h2-8,11-12,16H,9-10,13H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDIRIWWYNYQJE-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[1-[2-(3-Chlorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2738114.png)
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2738116.png)

![N-benzyl-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2738119.png)
![4-Oxo-6-{[(2-oxoazepan-3-yl)amino]sulfonyl}-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2738121.png)


![1-butyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2738125.png)
![3-(benzo[d][1,3]dioxol-5-yl)-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(furan-2-ylmethyl)urea](/img/structure/B2738126.png)
![2-chloro-N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2738129.png)
![2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2738132.png)

